N-[(4-chloro-2-ethoxyphenyl)methyl]-1-hydroxycyclopentane-1-carboxamide
Description
N-[(4-chloro-2-ethoxyphenyl)methyl]-1-hydroxycyclopentane-1-carboxamide is an organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring, an ethoxy group, and a cyclopentane ring with a hydroxy and carboxamide functional group
Properties
IUPAC Name |
N-[(4-chloro-2-ethoxyphenyl)methyl]-1-hydroxycyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-2-20-13-9-12(16)6-5-11(13)10-17-14(18)15(19)7-3-4-8-15/h5-6,9,19H,2-4,7-8,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTIFICKERGGEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)CNC(=O)C2(CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chloro-2-ethoxyphenyl)methyl]-1-hydroxycyclopentane-1-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chloro-2-ethoxybenzyl chloride and cyclopentanone.
Formation of Intermediate: The benzyl chloride undergoes a nucleophilic substitution reaction with cyclopentanone in the presence of a base such as sodium hydride to form an intermediate.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the hydroxy group.
Amidation: Finally, the hydroxy intermediate reacts with an amine, such as ammonia or a primary amine, under acidic or basic conditions to form the carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step is carried out sequentially with purification stages in between.
Continuous Flow Chemistry: Employing continuous flow reactors to streamline the synthesis, reduce reaction times, and improve yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The carboxamide group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can undergo nucleophilic substitution with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique structural features.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Receptor Binding: Investigated for its ability to bind to specific biological receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.
Industry
Material Science: Used in the synthesis of polymers and other advanced materials.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism by which N-[(4-chloro-2-ethoxyphenyl)methyl]-1-hydroxycyclopentane-1-carboxamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chloro-2-methylphenyl)methyl]-1-hydroxycyclopentane-1-carboxamide
- N-[(4-chloro-2-ethoxyphenyl)methyl]-1-hydroxycyclohexane-1-carboxamide
Uniqueness
- Structural Features : The presence of both a chloro and ethoxy group on the phenyl ring, combined with the cyclopentane ring, provides unique steric and electronic properties.
- Reactivity : Exhibits distinct reactivity patterns compared to similar compounds, particularly in substitution and oxidation reactions.
This detailed overview highlights the significance of N-[(4-chloro-2-ethoxyphenyl)methyl]-1-hydroxycyclopentane-1-carboxamide in various scientific and industrial contexts
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